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Compound of Interest

2-(4-Bromo-2-methylphenyl)acetic
Compound Name: d
aci

Cat. No.: B2905934

An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetic Acid (CAS 853796-39-1):
Synthesis, Properties, and Applications

Introduction

2-(4-Bromo-2-methylphenyl)acetic acid, registered under CAS number 853796-39-1, is a
substituted phenylacetic acid derivative of significant interest to the fields of medicinal
chemistry, organic synthesis, and materials science. Its molecular architecture, featuring a
carboxylic acid moiety and a strategically placed bromo-substituent on the phenyl ring, makes it
a highly versatile and valuable building block. The bromine atom serves as a key functional
handle for a wide range of cross-coupling reactions, enabling the construction of complex
molecular scaffolds. Concurrently, the acetic acid group provides a site for derivatization into
esters, amides, and other functional groups, crucial for modulating physicochemical properties
and biological activity.

This guide provides a comprehensive technical overview for researchers and drug
development professionals, detailing the compound's properties, robust synthesis strategies,
potential synthetic transformations, and the analytical methodologies required for its quality
control. The focus is not merely on procedural steps but on the underlying chemical principles
and rationale that inform experimental design and application.

Physicochemical Properties and Data
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The fundamental properties of 2-(4-Bromo-2-methylphenyl)acetic acid are summarized
below. This data is essential for reaction planning, purification, and analytical characterization.

Property Value Source(s)
CAS Number 853796-39-1 [1][21[3]
Molecular Formula CoHoBro: [1][3]
Molecular Weight 229.07 g/mol [3]

IUPAC Name 2-(4-Bromo-2- [1]

methylphenyl)acetic acid

4-Bromo-2-methyl-
Synonyms o [1]
benzeneacetic acid

Exact Mass 227.97859 [1]

PGVPTRWRGZKMDA-
InChlKey [1]
UHFFFAOYSA-N

Expected Analytical Characteristics

While specific spectra should be obtained from the supplier or generated in-house, the
expected analytical data based on the compound's structure are as follows:

e 1H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic
region. The benzylic methylene (-CHz-) protons would likely appear as a singlet, and the
methyl (-CHs) protons as another singlet, both in the aliphatic region. The acidic proton of the
carboxylic acid would be a broad singlet, highly dependent on the solvent and concentration.

e 13C NMR: The spectrum would show nine distinct carbon signals, including the carbonyl
carbon of the carboxylic acid, the benzylic methylene carbon, the methyl carbon, and six
aromatic carbons (four substituted, two unsubstituted).

e Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for a monobrominated compound, with two major peaks of nearly equal intensity separated
by 2 m/z units (corresponding to the 7°Br and 8'Br isotopes).
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« Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch for the
carboxylic acid, a sharp C=0 stretch for the carbonyl group, and C-H stretches for the
aromatic and aliphatic components.

Synthesis Strategies: Pathways and Protocols

The synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid is not widely detailed in peer-
reviewed literature, but its structure lends itself to several reliable and well-established
synthetic strategies. The choice of route often depends on the availability and cost of the
starting materials.

Route 1: The Willgerodt-Kindler Reaction Pathway

This is a powerful method for converting aryl methyl ketones into the corresponding arylacetic
acids or their derivatives.[4][5] The reaction typically proceeds via a thioamide intermediate,
which is subsequently hydrolyzed. The starting material for this route would be 1-(4-Bromo-2-
methylphenyl)ethanone.

Causality of Experimental Choices: The Willgerodt-Kindler reaction is chosen for its reliability in
adding a two-carbon chain to an aromatic ring, starting from a readily available ketone. The use
of morpholine and elemental sulfur is a common and effective modification (the "Kindler"
variant) that forms a morpholinyl thioamide.[5][6] This intermediate is often crystalline and
easily purified before the final hydrolysis step, which ensures a high-purity final product. The
hydrolysis is typically performed under strong basic conditions (e.g., NaOH or KOH) to
efficiently cleave the thioamide.

Sulfur, Morpholine ag. NaOH or KOH, Heat
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Caption: Willgerodt-Kindler synthesis workflow.

Experimental Protocol: Two-Step Synthesis via Willgerodt-Kindler Reaction

Step A: Synthesis of 2-(4-Bromo-2-methylphenyl)-1-morpholinoethanethione
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o Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 1-(4-Bromo-2-methylphenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and
morpholine (3.0 eq).

o Reaction: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 4-8
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold
water with vigorous stirring. The crude thioamide product will often precipitate as a solid.

 Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then
recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified
thioamide intermediate.

Step B: Hydrolysis to 2-(4-Bromo-2-methylphenyl)acetic acid

» Reagent Setup: Suspend the purified thioamide from Step A in a 10-20% aqueous solution of
sodium hydroxide (NaOH) or potassium hydroxide (KOH).

o Reaction: Heat the mixture to reflux (100-110 °C) and stir vigorously for 12-24 hours, or until
TLC analysis indicates complete consumption of the starting material. During this process,
ammonia or morpholine vapor may be evolved.

o Work-up: Cool the reaction mixture in an ice bath and slowly acidify with concentrated
hydrochloric acid (HCI) until the pH is approximately 1-2. The carboxylic acid product will
precipitate as a solid.

 Purification: Collect the crude product by vacuum filtration, wash with cold water to remove
inorganic salts, and dry. Further purification can be achieved by recrystallization from a
solvent system such as toluene or an ethyl acetate/hexane mixture.

Route 2: Hydrolysis of the Phenylacetonitrile Precursor

Another highly effective and common strategy involves the hydrolysis of the corresponding
phenylacetonitrile.[7] This precursor, 2-(4-Bromo-2-methylphenyl)acetonitrile, can be
synthesized from 4-bromo-2-methylbenzyl bromide via nucleophilic substitution with sodium or
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potassium cyanide. The subsequent hydrolysis of the nitrile provides the desired carboxylic
acid.

Causality of Experimental Choices: Nitrile hydrolysis is a fundamental transformation in organic
chemistry. It can be performed under either acidic or basic conditions. Basic hydrolysis is often
preferred as it avoids the potential for polymerization or side reactions that can occur under
strong acidic heating. The use of a co-solvent like ethanol ensures the solubility of the organic
nitrile in the aqueous base. The final acidic work-up protonates the carboxylate salt to
precipitate the desired free acid, which is a simple and effective purification method.

ag. NaOH, Ethanol, Heat aq. HCI

G-(A»Bromo-z-melhylphenyl)acetonilrile Base Hydrolysis Socilly 2-(4-(bcr(;|;rt1)(c)]-x2y-lr;tztgﬂﬁl;enyl)acetate Acidification 2-(4-Bromo-2-methylphenyl)acetic acia
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Caption: Phenylacetonitrile hydrolysis workflow.
Experimental Protocol: Base-Catalyzed Nitrile Hydrolysis

o Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(4-Bromo-
2-methylphenyl)acetonitrile (1.0 eq)[8][9] in ethanol.

¢ Reaction: Add an excess of aqueous sodium hydroxide solution (e.g., 6M NaOH, 5.0 eq) to
the flask. Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC
for the disappearance of the starting nitrile.

» Work-up & Isolation: Cool the reaction mixture to room temperature. If ethanol was used,
remove it under reduced pressure. Dilute the remaining aqueous solution with water.

 Acidification: Place the flask in an ice bath and carefully acidify with concentrated HCI to a
pH of 1-2. A solid precipitate of the carboxylic acid should form.

« Purification: Collect the solid by vacuum filtration, wash with ample cold water, and dry under
vacuum. Recrystallization from a suitable solvent can be performed if higher purity is
required.
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Key Chemical Transformations and Applications

The synthetic utility of 2-(4-Bromo-2-methylphenyl)acetic acid stems from the orthogonal
reactivity of its two primary functional groups. This allows it to serve as a versatile scaffold in
the synthesis of more complex molecules, particularly in the development of novel
pharmaceutical agents.[10][11]

o Reactions at the Carboxylic Acid: The acid moiety can be easily converted into esters via
Fischer esterification, or into amides using standard peptide coupling reagents (e.g., EDC,
HOBt). These transformations are fundamental for creating compound libraries for biological

screening.

» Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-
coupling reactions. This allows for the introduction of a wide variety of substituents, a key
strategy in structure-activity relationship (SAR) studies.

o

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds,
introducing new aryl or vinyl groups.

o

Heck Coupling: Reaction with alkenes to form substituted olefins.

o

Sonogashira Coupling: Reaction with terminal alkynes to install alkyne functionalities.

[¢]

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

2-(4-Bromo-2-methylphenyl)

acetic acid
. ) ) Pd Catalyst, Base, Pd/Cu Catalysts,
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Caption: Key synthetic transformations scaffold.
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Analytical Methodologies for Quality Control

Rigorous analytical testing is critical to confirm the identity and purity of the synthesized

material.
Parameter Method Typical Conditions
Column: C18 (e.g., 4.6 x 150
mm, 5 um)Mobile Phase:
] Acetonitrile and water (with
Purity Assay Reverse-Phase HPLC )
0.1% TFA or formic
acid)Detection: UV at 220 nm
or 254 nm
Identity Confirmation 1H NMR, 3C NMR Solvent: DMSO-ds or CDCl3
) ] ] To confirm molecular weight
Identity Confirmation LC-MS ) ]
and isotopic pattern.
) ) ] Comparison against a
Physical Property Melting Point

reference standard.

Safety and Handling

2-(4-Bromo-2-methylphenyl)acetic acid should be handled with appropriate care in a
laboratory setting.

o Hazard Statements: Classified as causing skin irritation (H315), serious eye irritation (H319),
and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).

o Precautionary Measures:

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

o Avoid contact with skin, eyes, and clothing.
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o Wash hands thoroughly after handling.

Conclusion

2-(4-Bromo-2-methylphenyl)acetic acid is a valuable and versatile chemical intermediate. Its
well-defined structure offers two distinct and reactive functional handles, making it an ideal
starting point for the synthesis of diverse and complex molecular targets. The synthetic routes
described herein, based on the Willgerodt-Kindler reaction and nitrile hydrolysis, are robust and
scalable methods for its preparation. For researchers in drug discovery and organic synthesis,
a thorough understanding of its chemistry, handling, and analytical validation is paramount to
leveraging its full potential in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-(4-Bromo-2-methylphenyl)acetic acid CAS number
853796-39-1]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2905934#2-4-bromo-2-methylphenyl-acetic-acid-cas-
number-853796-39-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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